ethyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-3-(1H-indol-3-yl)propanoate
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Overview
Description
Ethyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-3-(1H-indol-3-yl)propanoate is a synthetic organic compound that combines several functional groups, including an indole ring, a phenoxy group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-3-(1H-indol-3-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Phenoxyacetamide Intermediate
- React 4-chloro-3,5-dimethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate in dry acetone to form ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate.
- Convert ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate to the corresponding amide by reacting with ammonia or an amine under suitable conditions.
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Coupling with Indole Derivative
- React the phenoxyacetamide intermediate with an indole derivative, such as 1H-indole-3-carboxylic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under strong oxidative conditions, leading to the formation of indole-2,3-dione derivatives.
Reduction: The nitro group (if present) on the phenoxy ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group on the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of the phenoxy ring.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-3-(1H-indol-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Pharmacology: It can be studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-3-(1H-indol-3-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indole ring can interact with aromatic residues in proteins, while the phenoxy and acetamido groups can form hydrogen bonds and other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-chloro-3,5-dimethylphenoxyacetic acid: A herbicide with a similar phenoxy structure.
N-acetyltryptophan: An amino acid derivative with a similar acetamido-indole structure.
Uniqueness
Ethyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-3-(1H-indol-3-yl)propanoate is unique due to its combination of functional groups, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
ethyl 2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c1-4-29-23(28)20(11-16-12-25-19-8-6-5-7-18(16)19)26-21(27)13-30-17-9-14(2)22(24)15(3)10-17/h5-10,12,20,25H,4,11,13H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLQTORELHGXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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